molecular formula C16H15ClFN3O B12617475 [4-(4-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone CAS No. 921230-73-1

[4-(4-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone

Cat. No.: B12617475
CAS No.: 921230-73-1
M. Wt: 319.76 g/mol
InChI Key: KOSVLPNKMQYFKI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a fluoropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and fluoropyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted organic synthesis (MAOS) can also enhance the efficiency of the synthetic process by reducing reaction times and increasing product purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the halogen atoms in the chlorophenyl and fluoropyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Chlorophenyl)piperazin-1-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-Chlorophenyl)piperazin-1-ylmethanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorophenyl and fluoropyridinyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

CAS No.

921230-73-1

Molecular Formula

C16H15ClFN3O

Molecular Weight

319.76 g/mol

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C16H15ClFN3O/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)16(22)14-2-1-7-19-15(14)18/h1-7H,8-11H2

InChI Key

KOSVLPNKMQYFKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(N=CC=C3)F

Origin of Product

United States

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